3-Acetyl-7-methyl-4-phenyl-1,2-dihydroquinolin-2-one
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Overview
Description
3-Acetyl-7-methyl-4-phenyl-1,2-dihydroquinolin-2-one is a heterocyclic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-7-methyl-4-phenyl-1,2-dihydroquinolin-2-one can be achieved through several methods. One common approach involves the cyclization of anthranilic acid derivatives with suitable reagents. For instance, the reaction of anthranilic acid with acetylacetone under acidic conditions can yield the desired quinoline derivative . Another method involves the use of ammonium acetate as a catalyst in a one-pot, three-component reaction .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Acetyl-7-methyl-4-phenyl-1,2-dihydroquinolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic substitution reactions can introduce different substituents on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Friedel-Crafts acylation and alkylation reactions are commonly employed, using reagents like aluminum chloride and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce alcohol derivatives.
Scientific Research Applications
3-Acetyl-7-methyl-4-phenyl-1,2-dihydroquinolin-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: Quinoline derivatives are known for their anticancer, antiviral, and antibacterial properties.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Acetyl-7-methyl-4-phenyl-1,2-dihydroquinolin-2-one involves its interaction with specific molecular targets. For instance, it can inhibit the activity of enzymes like tyrosine kinases by binding to their active sites . This interaction disrupts the enzyme’s function, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar quinoline core but differ in their functional groups.
3-Acetylquinoline Derivatives: These compounds have similar acetyl and quinoline structures but may vary in their substituents.
Uniqueness
3-Acetyl-7-methyl-4-phenyl-1,2-dihydroquinolin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C18H15NO2 |
---|---|
Molecular Weight |
277.3 g/mol |
IUPAC Name |
3-acetyl-7-methyl-4-phenyl-1H-quinolin-2-one |
InChI |
InChI=1S/C18H15NO2/c1-11-8-9-14-15(10-11)19-18(21)16(12(2)20)17(14)13-6-4-3-5-7-13/h3-10H,1-2H3,(H,19,21) |
InChI Key |
CVWDMORBZVQDPG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C(C(=O)N2)C(=O)C)C3=CC=CC=C3 |
Origin of Product |
United States |
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